4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine
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Overview
Description
4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isopropyl group attached to the triazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of 1-isopropyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted triazole or piperidine derivatives .
Scientific Research Applications
4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid: Another triazole derivative with similar structural features but different functional groups.
2-(4-(2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide: A more complex molecule with additional heterocyclic rings and potential pharmaceutical applications
Uniqueness
4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to its specific combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
4-(2-propan-2-yl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-8(2)14-10(12-7-13-14)9-3-5-11-6-4-9/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
GMQFUNXZOBXIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)C2CCNCC2 |
Origin of Product |
United States |
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